molecular formula C14H19BrN2O2 B8158380 tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B8158380
M. Wt: 327.22 g/mol
InChI Key: DYHRAIDQRQHILH-UHFFFAOYSA-N
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Description

Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C₁₄H₁₉BrN₂O₂. It is a derivative of pyridine, featuring a bromine atom at the 6-position and a tert-butyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:

  • Bromination: : Starting with pyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl₃).

  • Formation of Carbamate: : The brominated pyridine is then reacted with tert-butyl chloroformate and cyclopropylamine under basic conditions to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be replaced by other functional groups through oxidation reactions.

  • Reduction: : Reduction of the bromine atom to hydrogen can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) and sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyridine derivatives with different functional groups.

  • Reduction: : Production of pyridine derivatives with hydrogen atoms replacing bromine.

  • Substitution: : Formation of pyridine derivatives with various nucleophilic groups.

Scientific Research Applications

Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.

  • Industry: : Application in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:

  • Tert-Butyl (6-bromopyridin-3-yl)carbamate: : Similar structure but without the cyclopropyl group.

  • Tert-Butyl : (6-bromopyridin-3-yl)methylcarbamate : Similar structure but with a methoxyethyl group instead of cyclopropyl.

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHRAIDQRQHILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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